molecular formula C15H9NO4 B14739290 5-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid CAS No. 6337-06-0

5-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid

Cat. No.: B14739290
CAS No.: 6337-06-0
M. Wt: 267.24 g/mol
InChI Key: KEDNEHUBSAVEIG-UHFFFAOYSA-N
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Description

5-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid is a complex organic compound with a unique structure that includes both amino and carboxylic acid functional groups. This compound is part of the anthraquinone family, which is known for its diverse applications in dyes, pigments, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with anthracene, a polycyclic aromatic hydrocarbon.

    Oxidation: Anthracene is oxidized to form anthraquinone.

    Nitration: Anthraquinone undergoes nitration to introduce nitro groups.

    Reduction: The nitro groups are then reduced to amino groups.

    Carboxylation: Finally, carboxylation is performed to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale oxidation and reduction processes, utilizing catalysts and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form quinones.

    Reduction: Reduction can convert the quinone structure back to a hydroquinone.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.

    Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.

Major Products

    Oxidation: Produces quinones.

    Reduction: Produces hydroquinones.

    Substitution: Produces various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its role in developing new pharmaceuticals.

    Industry: Utilized in the production of high-performance materials and coatings.

Mechanism of Action

The mechanism of action of 5-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes and proteins, affecting their function.

    Pathways Involved: It can modulate oxidative stress pathways and influence cellular redox states.

Comparison with Similar Compounds

Similar Compounds

    Anthraquinone: The parent compound, known for its use in dyes.

    Rhein: A derivative with anti-inflammatory properties.

    Emodin: Another derivative with potential anticancer properties.

Uniqueness

5-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid is unique due to its combination of amino and carboxylic acid groups, which allows it to participate in a wide range of chemical reactions and applications.

Properties

CAS No.

6337-06-0

Molecular Formula

C15H9NO4

Molecular Weight

267.24 g/mol

IUPAC Name

5-amino-9,10-dioxoanthracene-2-carboxylic acid

InChI

InChI=1S/C15H9NO4/c16-11-3-1-2-9-12(11)14(18)8-5-4-7(15(19)20)6-10(8)13(9)17/h1-6H,16H2,(H,19,20)

InChI Key

KEDNEHUBSAVEIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O

Origin of Product

United States

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